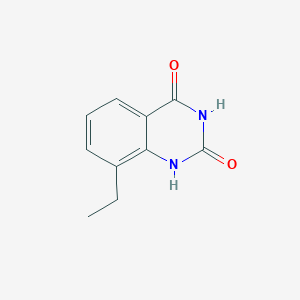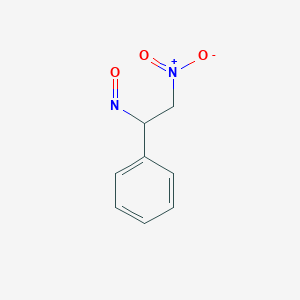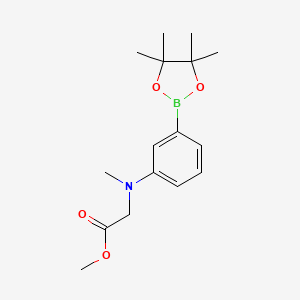
4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is a chemical compound that features a nitro group attached to a pyridine ring, which is further connected to a piperazine ring with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid typically involves the nitration of pyridine derivatives followed by subsequent reactions to introduce the piperazine and carboxylic acid functionalities. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to produce 4-nitropyridine .
Industrial Production Methods
Industrial production of this compound may employ continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and undesired by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Major Products Formed
Oxidation: Formation of nitro derivatives or further oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine or piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or receptors, disrupting their normal function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitropyridine: A precursor in the synthesis of various pyridine derivatives.
3-Nitropyridine: Used in the synthesis of 5-nitropyridine-2-sulfonic acid and other derivatives.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is unique due to its combination of a nitro group, pyridine ring, piperazine ring, and carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H12N4O4 |
|---|---|
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N4O4/c15-10(16)8-6-13(4-3-11-8)9-2-1-7(5-12-9)14(17)18/h1-2,5,8,11H,3-4,6H2,(H,15,16) |
InChI-Schlüssel |
JBYVESDKDLONFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(N1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)









